Validated Synthetic Intermediate for the Clinical Kinase Inhibitor AZD2171 (Cediranib)
6-Fluoro-5-methoxy-1H-indole (designated intermediate XIVb) is a structurally essential and validated building block in the published synthesis of AZD2171 (cediranib), a potent VEGF receptor tyrosine kinase inhibitor that has undergone extensive clinical evaluation. In the disclosed synthetic route, this specific disubstituted indole undergoes further functionalization to generate the 4-fluoro-5-hydroxy-2-methylindole core required for the final drug substance [1]. While unsubstituted indole or simpler methoxyindoles could theoretically be employed, they would not yield the correct substitution pattern required for the target molecule's pharmacophore. The choice of this specific intermediate is mandated by the structure of the final active pharmaceutical ingredient (API).
| Evidence Dimension | Synthetic utility as a key intermediate for an advanced clinical candidate |
|---|---|
| Target Compound Data | 6-Fluoro-5-methoxy-1H-indole serves as intermediate XIVb in the published route to AZD2171 |
| Comparator Or Baseline | Unsubstituted indole or 5-methoxyindole |
| Quantified Difference | Essential vs. Inapplicable |
| Conditions | Multi-step organic synthesis as described in patent and primary literature for AZD2171 |
Why This Matters
Procurement of this specific intermediate is non-negotiable for researchers replicating or optimizing the published AZD2171 synthesis, directly impacting project feasibility and reproducibility.
- [1] Hennequin, L.F.; Ple, P.; Stokes, E.S. et al. Structure-activity relationship, physicochemical and pharmacokinetic properties of AZD2171: A highly potent inhibitor of VEGF receptor tyrosine kinases. Proc. Am. Assoc. Cancer Res. 2004, 45, Abst 4539. View Source
